An In-depth Technical Guide to the Synthesis and Characterization of 5,10,15-Tris(4-tert-butylphenyl) corrole
An In-depth Technical Guide to the Synthesis and Characterization of 5,10,15-Tris(4-tert-butylphenyl) corrole
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthesis and characterization of 5,10,15-Tris(4-tert-butylphenyl) corrole (B1231805), a significant macrocyclic compound with potential applications in various scientific fields, including drug development. This document details a mechanochemical synthesis protocol, offering a greener and more efficient alternative to traditional solution-phase methods. Furthermore, it compiles and presents key characterization data, including UV-Vis and Nuclear Magnetic Resonance (NMR) spectroscopy, and mass spectrometry, to facilitate its identification and utilization in research and development. The potential relevance of this class of molecules in therapeutic applications, such as photodynamic therapy, is also discussed.
Introduction
Corroles are tetrapyrrolic macrocycles that are structural analogues of porphyrins, distinguished by a direct pyrrole-pyrrole bond, resulting in a slightly contracted and more flexible ring system. This structural distinction imparts unique chemical and photophysical properties, making them attractive candidates for a range of applications, including catalysis, sensing, and medicine. The trianionic nature of the corrole core allows for the stabilization of metal ions in high oxidation states, a feature of significant interest in the design of novel catalysts and therapeutic agents.
The subject of this guide, 5,10,15-Tris(4-tert-butylphenyl) corrole, is a meso-substituted corrole featuring bulky tert-butylphenyl groups. These substituents enhance the solubility of the macrocycle in common organic solvents and can influence its electronic properties and aggregation behavior. This guide serves as a technical resource for researchers engaged in the synthesis, characterization, and application of this promising molecule.
Synthesis of 5,10,15-Tris(4-tert-butylphenyl) corrole
A solventless, mechanochemical approach offers an efficient and environmentally friendly method for the synthesis of 5,10,15-Tris(4-tert-butylphenyl) corrole. This two-step process involves the condensation of the precursor aldehyde and pyrrole (B145914) in a ball mill, followed by oxidation in solution.[1]
Experimental Protocol: Mechanochemical Synthesis
Materials:
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Pyrrole (freshly distilled)
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Trifluoroacetic acid (TFA)
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Silica (B1680970) gel for column chromatography
Step 1: Condensation in a Ball Mill
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In a suitable ball mill vessel, combine 4-tert-butylbenzaldehyde and freshly distilled pyrrole in a 3:4 molar ratio.
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Add a catalytic amount of trifluoroacetic acid (TFA).
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Mill the mixture at room temperature. The milling time should be optimized based on the specific equipment used, but is generally significantly shorter than solution-phase reactions.[1]
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The progress of the reaction can be monitored by observing the color change of the reaction mixture.
Step 2: Oxidation and Purification
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Following the condensation, dissolve the resulting mixture in dichloromethane (DCM).
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Add 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) as the oxidizing agent. The amount of DDQ should be approximately 1.2 equivalents relative to the aldehyde.[1]
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Stir the solution at room temperature, monitoring the reaction progress by thin-layer chromatography (TLC).
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Upon completion of the oxidation, concentrate the reaction mixture under reduced pressure.
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Purify the crude product by column chromatography on silica gel, eluting with an appropriate solvent system (e.g., a hexane/DCM gradient) to isolate the 5,10,15-Tris(4-tert-butylphenyl) corrole.
Synthesis Workflow
Caption: A flowchart illustrating the mechanochemical synthesis of 5,10,15-Tris(4-tert-butylphenyl) corrole.
Characterization
Thorough characterization is essential to confirm the identity and purity of the synthesized 5,10,15-Tris(4-tert-butylphenyl) corrole. The following sections detail the expected outcomes from key analytical techniques.
Mass Spectrometry
Mass spectrometry is a crucial tool for determining the molecular weight of the synthesized corrole.
| Parameter | Value |
| Molecular Formula | C₄₉H₅₀N₄ |
| Molecular Weight | 694.95 g/mol |
| CAS Number | 958259-08-0 |
| Observed m/z | Consistent with the calculated molecular weight. |
Table 1: Mass Spectrometry Data for 5,10,15-Tris(4-tert-butylphenyl) corrole.[2][3]
UV-Vis Spectroscopy
| Band | Approximate λmax (nm) in Dichloromethane |
| Soret Band | ~415-420 |
| Q-Bands | Multiple bands between 550 and 700 nm |
Table 2: Expected UV-Vis Absorption Data for 5,10,15-Tris(4-tert-butylphenyl) corrole based on analogous compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are indispensable for the structural elucidation of the corrole macrocycle and its substituents. Due to the aromatic nature of the corrole ring, the β-pyrrolic protons are expected to resonate in the downfield region of the ¹H NMR spectrum. The internal NH protons typically appear as a broad signal in the upfield region. While specific assignments for 5,10,15-Tris(4-tert-butylphenyl) corrole are not detailed in the provided search results, a representative ¹H NMR spectrum of a meso-substituted corrole would show distinct signals for the aromatic protons of the tert-butylphenyl groups and the β-pyrrolic protons. A detailed 2D NMR analysis (COSY, HSQC, HMBC) would be necessary for unambiguous assignment of all proton and carbon signals.[1][4]
| Proton Type | Expected Chemical Shift (δ, ppm) |
| β-Pyrrolic Protons | 8.5 - 9.5 |
| Phenyl Protons | 7.0 - 8.5 |
| tert-Butyl Protons | 1.3 - 1.6 |
| Inner NH Protons | -2.0 to -4.0 (broad) |
Table 3: Expected ¹H NMR Chemical Shift Ranges for 5,10,15-Tris(4-tert-butylphenyl) corrole.
Potential Applications in Drug Development
Corroles and their metal complexes are being increasingly investigated for their potential in therapeutic applications, particularly in photodynamic therapy (PDT). PDT is a non-invasive cancer treatment that utilizes a photosensitizer, light, and molecular oxygen to generate cytotoxic reactive oxygen species (ROS) that can lead to tumor cell death.
The photophysical properties of corroles, such as their ability to generate singlet oxygen upon photoexcitation, make them promising candidates as photosensitizers. The bulky tert-butylphenyl groups in 5,10,15-Tris(4-tert-butylphenyl) corrole can enhance its solubility in biological environments and potentially influence its interaction with cellular structures.
While specific studies on the photodynamic activity of 5,10,15-Tris(4-tert-butylphenyl) corrole are not extensively documented in the initial search, the general class of meso-aryl substituted corroles has shown promise in this area. Further research into the photophysical properties, cellular uptake, and in vitro and in vivo efficacy of this specific corrole is warranted to fully explore its potential as a therapeutic agent.
Photodynamic Therapy (PDT) Signaling Pathway
Caption: A diagram illustrating the proposed mechanism of action for a corrole-based photosensitizer in photodynamic therapy.
Conclusion
5,10,15-Tris(4-tert-butylphenyl) corrole is a valuable synthetic target with promising properties for various applications. The mechanochemical synthesis route provides an efficient and more sustainable method for its preparation. This guide has summarized the key synthetic and characterization protocols to aid researchers in their work with this compound. While its full potential in drug development, particularly in photodynamic therapy, is still under exploration, the unique characteristics of the corrole macrocycle suggest that it is a promising platform for the design of new therapeutic agents. Further detailed studies on its photophysical properties and biological activity are crucial next steps in realizing its therapeutic potential.
